molecular formula C16H14ClN3O B2655252 N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 851798-78-2

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No. B2655252
CAS RN: 851798-78-2
M. Wt: 299.76
InChI Key: LJGKSOUQOFWWST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, and density. For “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide”, the molecular formula is C16H14ClN3O and the average mass is 299.755 Da .

Scientific Research Applications

Monoamine Oxidase B Inhibition

Indazole and indole-carboxamides, including derivatives similar to N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide, have been identified as highly potent, selective, and reversible inhibitors of MAO-B. These compounds exhibit significant selectivity towards MAO-B over MAO-A, which is crucial for the development of treatments for neurological disorders like Parkinson's disease. The compounds are accessible through standard synthetic procedures, offering high potency and selectivity combined with superior physicochemical properties (Tzvetkov et al., 2014).

Tautomerism Studies

Research on the tautomeric properties of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives, which share a core structure with N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide, indicates that these compounds primarily exist in the 1H tautomer form. This stability is not influenced by solvents or concentration, providing insights into the molecule's interaction within the MAO-B enzyme binding site. Such studies are critical for understanding the compound's biochemical interactions and optimizing its pharmacological profile (Tzvetkov et al., 2017).

Corrosion Inhibition

Another application area is the study of similar compounds for their corrosion inhibition properties on metals in acidic environments. For example, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, though not the exact compound , demonstrates how derivatives of indazole-carboxamide could potentially serve as effective corrosion inhibitors. This showcases the versatility of the chemical scaffold for applications beyond pharmaceuticals, contributing to materials science and engineering (Raviprabha & Bhat, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. Unfortunately, specific information about the mechanism of action of “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide” is not available .

Safety and Hazards

Safety and hazard information for a compound includes its potential health effects, precautions for handling and use, and emergency procedures. Unfortunately, specific safety and hazard information for “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide” is not available .

Future Directions

The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide” could include further exploration of its synthesis, chemical reactions, and potential biological activity. For instance, it could have potential application as an advanced intermediate in asymmetric synthesis .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-10-18-16(21)15-13-3-1-2-4-14(13)19-20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGKSOUQOFWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324103
Record name N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide

CAS RN

851798-78-2
Record name N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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